1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
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Overview
Description
1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function. In
Mechanism of Action
1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine exerts its effects by binding to and activating the CB1 and CB2 receptors, which are located throughout the body. Activation of these receptors leads to a variety of physiological responses, including the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain sensation.
Biochemical and Physiological Effects:
1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain sensation. Additionally, 1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner. However, one limitation of using 1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, including the development of more selective agonists and antagonists of the CB1 and CB2 receptors, the investigation of the role of the endocannabinoid system in disease pathogenesis, and the development of novel therapeutic approaches based on the modulation of the endocannabinoid system.
In conclusion, 1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It exerts its effects by binding to and activating the CB1 and CB2 receptors, leading to a wide range of biochemical and physiological responses. While there are limitations to its use in lab experiments, 1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine remains a valuable tool for investigating the role of the endocannabinoid system in health and disease.
Synthesis Methods
The synthesis of 1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves several steps, including the formation of the bicyclo[1.1.1]pentane ring system, the introduction of the chloro and methyl substituents, and the addition of the N-methylmethanamine moiety. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Scientific Research Applications
1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. In preclinical studies, 1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, 1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
1-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN/c1-10-3-4-11(5-12(10)15)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLELOFDMPZFKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)CNC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
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